Product packaging for 4-(Pyrazin-2-yl)phenol(Cat. No.:CAS No. 108030-86-0)

4-(Pyrazin-2-yl)phenol

Cat. No.: B033712
CAS No.: 108030-86-0
M. Wt: 172.18 g/mol
InChI Key: DVAYTOICWGFCAZ-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yl)phenol is a versatile bidentate ligand of significant interest in coordination chemistry and materials science. Its molecular structure features a phenol group and a pyrazine nitrogen, which can cooperatively bind to metal centers, making it an excellent building block for constructing metal-organic frameworks (MOFs) and coordination polymers with tailored catalytic, magnetic, or photophysical properties. In medicinal chemistry, this scaffold serves as a privileged structure for developing novel pharmacologically active compounds, particularly as a kinase inhibitor core. The compound's mechanism of action in research contexts often involves chelating transition metals like palladium or copper to form highly active catalysts for cross-coupling reactions, or acting as a structural mimic of biological cofactors. Its inherent hydrogen-bonding capacity and π-conjugated system further enhance its utility in supramolecular chemistry and the design of organic electronic materials. This high-purity compound is an indispensable tool for researchers exploring advanced materials, synthetic methodology, and molecular recognition events.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B033712 4-(Pyrazin-2-yl)phenol CAS No. 108030-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrazin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSWNYYMDRNEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575388
Record name 4-(Pyrazin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108030-86-0
Record name 4-(Pyrazin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Pyrazin 2 Yl Phenol and Its Derivatives

Precursor-Based Synthesis Approaches

Precursor-based methods are foundational in constructing the pyrazine-phenol framework. These strategies involve the step-wise assembly of the target molecule from simpler, commercially available or readily synthesized starting materials.

Nucleophilic Substitution Reactions with Halogenated Pyrazine (B50134) Derivatives and Phenolic Compounds

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. rsc.org This reactivity is a cornerstone for synthesizing pyrazine-phenol ethers.

A direct method involves the reaction of a halogenated pyrazine with a phenolic compound in the presence of a base. For instance, methyl 3-chloropyrazine-2-carboxylate can be treated with various substituted phenols using potassium carbonate as the base to yield 3-phenoxypyrazine-2-carboxylate derivatives. scispace.com This SNAr reaction provides a straightforward route to link phenolic moieties to the pyrazine core. scispace.com

Similarly, more complex heterocyclic systems incorporating the pyrazine ring can be synthesized using this principle. In one pathway, 2,3-dichloropyrazine (B116531) undergoes a nucleophilic substitution with hydrazine (B178648) hydrate. The resulting intermediate, a hydrazinyl-chloropyrazine, is then cyclized to form a triazolopyrazine structure. This key intermediate can subsequently react with nucleophiles like 4-aminophenol (B1666318), where the amino group displaces the remaining chlorine atom to form the final product. nih.gov

The general mechanism for these substitutions involves the attack of a nucleophile on the carbon atom bearing the halogen, followed by the elimination of the halide ion. gacariyalur.ac.in The stability and weak basicity of halide ions make them excellent leaving groups, facilitating the reaction. gacariyalur.ac.in

Table 1: Examples of Nucleophilic Substitution for Pyrazine-Phenol Synthesis

Halogenated PyrazinePhenolic Compound/NucleophileProduct TypeReference
Methyl 3-chloropyrazine-2-carboxylateSubstituted Phenol (B47542)3-Phenoxypyrazine-2-carboxylate scispace.com
3-Chloro- Current time information in Bangalore, IN.rhhz.netucl.ac.uktriazolo[4,3-a]pyrazine4-Aminophenol4-( Current time information in Bangalore, IN.rhhz.netucl.ac.ukTriazolo[4,3-a]pyrazin-3-ylamino)phenol nih.gov

Reactions Involving 4-Aminophenol Derivatives in Pyrazine Synthesis

4-Aminophenol is a versatile precursor for creating derivatives where the phenol is linked to the pyrazine ring via a nitrogen atom or as part of a more complex heterocyclic system.

One notable synthetic route begins with pyrazinoic acid. The acid is first converted into an intermediate, 2-chloromethyl-5-pyrazino-1,3,4-oxadiazole, through a series of steps including esterification, hydrazide formation, and cyclization with phosphorus oxychloride. This chlorinated intermediate is then reacted with 4-aminophenol. The amino group of 4-aminophenol acts as a nucleophile, displacing the chlorine atom to form 4-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)methoxy]aniline. thieme-connect.comnih.gov This product can be further modified, for example, by condensation with aldehydes to generate Schiff bases. thieme-connect.comnih.gov

In another approach, 4-aminophenol is used to build imidazo[1,2-a]pyrazine (B1224502) structures. A solution of 4-aminophenol can be reacted with 4-methylbenzene-1-sulfonyl chloride in pyridine (B92270) to protect the amino group, which can then be used in further synthetic steps. ucl.ac.uk Another strategy involves the direct substitution of a halogen on a heterocyclic core, such as 3-chloro- Current time information in Bangalore, IN.rhhz.netucl.ac.uktriazolo[4,3-a]pyrazine, with 4-aminophenol to yield the corresponding aminophenol derivative. nih.gov

The reactivity of 4-aminophenol's two nucleophilic groups, the amine and the hydroxyl, can be selectively controlled. For example, in reactions with electrophiles like acetic anhydride, both groups can react. aber.ac.uk However, in many syntheses, the greater nucleophilicity of the amine group allows it to react preferentially.

Utilization of Pyrazine-2-amine as a Starting Material in Condensation Reactions

Pyrazine-2-amine (or 2-aminopyrazine) is a key building block for constructing more complex molecules through condensation reactions, where two molecules join with the loss of a small molecule like water.

A prominent example is the synthesis of N-(pyrazin-2-yl)thiophene-2-carboxamides. This is achieved through the condensation of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid. The reaction is mediated by titanium tetrachloride (TiCl₄) in pyridine, which facilitates the formation of the amide bond between the amino group of the pyrazine and the carboxylic acid group of the thiophene (B33073). mdpi.com The resulting amide, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, serves as a crucial intermediate for further functionalization, such as in Suzuki cross-coupling reactions. mdpi.com

Another application involves the condensation of 2-aminopyrazine (B29847) with bis(methylthio)methylene malononitrile. This reaction, catalyzed by anhydrous potassium carbonate in DMF, leads to the formation of a fused heterocyclic system, 3-cyano-4-imino-2-(methylthio)-4H-pyrimido[1,2-a]pyrazine. ejbps.com This product can then be reacted with various nucleophiles, including phenols, to create a library of substituted derivatives. ejbps.com

Preparation from Pyrazinoic Acid Precursors

Pyrazinoic acid is a readily available and versatile starting material for the synthesis of various pyrazine derivatives. Its carboxylic acid group can be chemically modified in numerous ways to build more complex structures.

A common strategy involves the conversion of the carboxylic acid into a more reactive acyl chloride. This is typically done by reacting pyrazinoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. nih.gov The resulting pyrazinoyl chloride is a highly reactive electrophile that can readily undergo aminolysis. For instance, it can be reacted with aminothiazole derivatives in the presence of a base like triethylamine (B128534) to form N-thiazolylpyrazine-2-carboxamides. nih.gov

In a multi-step pathway to create molecules linking pyrazine and phenol moieties, pyrazinoic acid is the initial precursor. The synthesis proceeds as follows:

Esterification: The carboxylic acid is converted to a methyl ester. thieme-connect.comnih.gov

Hydrazide Formation: The ester is reacted with hydrazine to form pyrazine-2-carbohydrazide. thieme-connect.comnih.gov

Oxadiazole Ring Formation: The hydrazide is cyclized, for example, using phosphorus oxychloride after reaction with a chloroacetyl group, to form a 2-chloromethyl-1,3,4-oxadiazole ring attached to the pyrazine. thieme-connect.comnih.gov

Linkage to Phenol: This chlorinated intermediate then reacts with 4-aminophenol, where the amino group displaces the chloride to create a derivative containing both the pyrazine and the aminophenol structures linked by an oxadiazole-methoxy bridge. thieme-connect.comnih.gov

Advanced Synthetic Transformations

Advanced synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, have become indispensable for creating specific and complex molecular architectures that are often difficult to achieve through classical methods.

Suzuki Cross-Coupling Reactions for Aryl-Pyrazine-Phenol Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, especially between sp²-hybridized carbon atoms. mdpi.comuwindsor.ca It involves the reaction of an organoboron compound (like a boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.org This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. uwindsor.ca

This methodology has been successfully applied to the synthesis of 4-(pyrazin-2-yl)phenol derivatives. A key strategy involves coupling a halogenated pyrazine with a phenol-containing boronic acid. For example, 2-chloro-imidazo[1,2-a]pyrazine derivatives can be coupled with 4-hydroxyphenylboronic acid under Suzuki conditions to yield 2-(4-hydroxyphenyl)imidazo[1,2-a]pyrazines. rhhz.net A specific example is the synthesis of 4-(1H-Imidazo[4,5-a]pyrazin-2-yl)phenol, which was achieved via a palladium-catalyzed Suzuki cross-coupling reaction under microwave irradiation. rhhz.net

Alternatively, a pyrazine-containing boronic acid can be coupled with a halogenated phenol. However, a more common approach involves creating a halogenated precursor that already contains the pyrazine-amide linkage and then performing the Suzuki coupling. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide can be coupled with a variety of aryl boronic acids using a Pd(PPh₃)₄ catalyst and a base like potassium phosphate (B84403) in a 1,4-dioxane (B91453) solvent. mdpi.com This allows for the introduction of diverse substituted phenyl rings, including those with hydroxyl groups, onto the core structure. mdpi.com

Table 2: Example of Suzuki Cross-Coupling for Aryl-Pyrazine-Phenol Synthesis

OrganohalideOrganoboron CompoundCatalyst/BaseProductReference
2-Chloro-1H-imidazo[4,5-a]pyrazine4-Hydroxyphenylboronic acidPd(dppf)Cl₂, Na₂CO₃4-(1H-Imidazo[4,5-a]pyrazin-2-yl)phenol rhhz.net
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide4-Hydroxyphenylboronic acidPd(PPh₃)₄, K₃PO₄5-(4-Hydroxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide mdpi.com

Dehydrative Annulations in the Synthesis of Related Heterocycles

Dehydrative annulation, or cyclodehydration, is a powerful strategy for constructing fused heterocyclic systems through the formation of new rings via the elimination of water. This approach is instrumental in synthesizing complex scaffolds related to pyrazine-containing structures.

A notable example is the Sc(OTf)₃-catalyzed reaction of 2-aminobenzamide (B116534) with N-substituted pyrrole-2-carboxaldehyde. rsc.org This process results in a tetracyclic skeleton that combines a dihydroquinazolin-4-one and a 1,2-dihydropyrrolo[1,2-a]pyrazine. The reaction proceeds through regioselective double cyclodehydrations, sequentially constructing both the quinazolinone and pyrazine rings by forming three new C-N bonds. rsc.org

Another efficient approach involves a base-promoted domino reaction between a pyrrole-2-carbonitrile (B156044) derivative and an acyl hydrazide. acs.org This method leads to the formation of a novel 1,2,4-triazole-fused N-heterocyclic scaffold, specifically pyrrolo[1,2-a] Current time information in Bangalore, IN.nih.govtriazolo[3,4-c]pyrazine. The reaction sequence includes enamine formation, a nucleophilic attack on the nitrile group, and subsequent cyclodehydration, which efficiently assembles the pyrazine and 1,2,4-triazole (B32235) ring systems. acs.orgresearchgate.net These methods highlight the utility of dehydrative cyclization in creating polycyclic N-heterocycles from relatively simple precursors. researchgate.net

Reaction Type Starting Materials Catalyst/Reagent Product Scaffold Reference
Double Cyclodehydration2-Aminobenzamide, N-substituted pyrrole-2-carboxaldehydeSc(OTf)₃Dihydroquinazolin-4-one-fused 1,2-dihydropyrrolo[1,2-a]pyrazine rsc.org
Domino Double Ring ClosurePyrrole-2-carbonitrile derivative, Acyl hydrazideBasePyrrolo[1,2-a] Current time information in Bangalore, IN.nih.govtriazolo[3,4-c]pyrazine acs.org

Formation of Oxadiazole Derivatives Incorporating Pyrazine and Phenolic Moieties

The 1,3,4-oxadiazole (B1194373) ring is a common structural motif in medicinal chemistry, and its incorporation into molecules containing pyrazine and phenol groups has led to the development of various synthetic strategies. ijper.orgjchemrev.com A prevalent method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride (POCl₃). nih.gov

One specific route starts with pyrazinoic acid, which is first esterified and then converted to pyrazine-2-carbohydrazide. thieme-connect.com This hydrazide can be cyclized in several ways. For instance, reaction with carbon disulfide (CS₂) in an alkaline medium yields 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol. Alternatively, the hydrazide can be refluxed with POCl₃ to produce a 2-chloromethyl-5-pyrazino-1,3,4-oxadiazole intermediate. thieme-connect.com This intermediate can then be reacted with a phenolic compound, such as 4-aminophenol, to link the pyrazine-oxadiazole core to a phenolic moiety, forming a larger, more complex structure. thieme-connect.com

Another strategy involves the S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(pyrazin-2-yl)acetamide, which itself is prepared from 2-aminopyrazine. mdpi.com This reaction connects the pyrazine and oxadiazole rings through a thioether linkage. mdpi.com

Starting Pyrazine Compound Key Reagents Intermediate/Final Product Reference
Pyrazine-2-carbohydrazide1. Carbon disulfide (CS₂) 2. Alkaline conditions5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol
Pyrazinoic acid1. Esterification 2. Hydrazide formation 3. POCl₃ 4. 4-Aminophenol4-[5-Pyrazino-1,3,4-oxadiazol-2-yl-methoxy]-phenyl amine thieme-connect.com
2-Aminopyrazine1. Chloroacetyl chloride 2. 5-(Diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide mdpi.com
3-Hydroxybenzohydrazide1. Chloroacetyl chloride 2. Burgess reagent 3. Pyrazinylpiperazine3-(5-((4-(Pyrazin-2-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol acs.org

Derivatization Strategies

Esterification of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is a key functional handle for the derivatization of molecules like this compound. nih.gov Esterification is a fundamental modification that can be achieved by reacting the phenol with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides. smolecule.comresearchgate.net This reaction converts the hydroxyl group into an ester linkage, which can alter the molecule's physicochemical properties. The process typically requires a catalyst and may involve heating. nih.gov A related and widely used reaction is the Williamson ether synthesis, an alkylation method where the phenoxide ion, formed by treating the phenol with a base like sodium hydride (NaH), acts as a nucleophile to displace a halide from an alkyl halide, such as epibromohydrin. acs.org This approach was successfully used in the synthesis of complex oxadiazole derivatives, where a phenolic hydroxyl was converted into an alkyl aryl ether. acs.org

Electrophilic Substitution on the Aromatic Ring for Further Functionalization

The aromatic ring of this compound is susceptible to electrophilic substitution, primarily on the phenol ring. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com In contrast, the pyrazine ring is electron-deficient and generally resistant to electrophilic attack. thieme-connect.de Therefore, reactions such as halogenation, nitration, and sulfonation will preferentially occur on the phenolic ring at the positions ortho to the hydroxyl group, as the para position is already occupied by the pyrazinyl substituent. byjus.commlsu.ac.in For example, sulfonation of phenol can yield either the ortho or para isomer depending on the reaction temperature, demonstrating the regiocontrol possible in these substitutions. mlsu.ac.in The strong activating effect of the hydroxyl group typically overrides the deactivating nature of the pyrazinyl ring, making these functionalizations feasible. masterorganicchemistry.com

Synthesis of Imidazo[1,2-a]pyrazine-Phenol Hybrids

Imidazo[1,2-a]pyrazines are a class of fused N-heterocycles that can be combined with a phenolic moiety to create hybrid molecules. researchgate.net A primary synthetic route involves the condensation of a 2-aminopyrazine with an α-haloketone. nih.govucl.ac.uk To generate a phenol hybrid, one of the reactants must contain a phenol group. For instance, condensing 2-amino-3-chloropyrazine (B41553) with an α-chloro-acetophenone derivative bearing a phenol would yield the desired hybrid structure. nih.gov

Further functionalization can be achieved through cross-coupling reactions. In one synthetic sequence, a key dihalo-imidazopyrazine intermediate was prepared and subsequently functionalized via a Suzuki coupling reaction to introduce various aromatic groups, a strategy that could be adapted to introduce a protected phenol. nih.gov Another approach involves a tandem reaction sequence where heterocyclic acids containing the imidazo[1,2-a]pyridine (B132010) core are synthesized and then used as components in Ugi multicomponent reactions to build complex peptidomimetic structures, a method applicable to pyrazine analogs. beilstein-journals.org

Strategy Key Reactants Key Steps Resulting Structure Reference
HTS Lead HybridizationImidazopyrazine core, Phenol-containing fragmentMerging of structural elementsImidazo[1,2-a]pyrazine-phenol hybrid nih.gov
Sequential Functionalization2-Amino-3-chloropyrazine, α-Chloro-para-fluoro-acetophenone1. Condensation 2. Bromination 3. Suzuki couplingFunctionalized Imidazo[1,2-a]pyrazine nih.gov
Tandem MCR2-Aminopyridine, Formylphenoxyacetic acid, Isocyanide1. Groebke–Blackburn–Bienaymé (GBB) 3CR 2. Ugi 4CRImidazo[1,2-a]pyridine-peptidomimetic hybrid beilstein-journals.org

Incorporation into Schiff Base Structures

Schiff bases, characterized by an imine or azomethine group (-C=N-), are readily formed through the condensation of a primary amine with an aldehyde or ketone. nanobioletters.com This reaction is a versatile method for incorporating the this compound scaffold into larger molecular architectures. nih.govscirp.org

A Schiff base can be synthesized by reacting an aminophenol with a pyrazine-2-carbaldehyde (B1279537). jetir.org For example, the condensation of o-aminophenol with pyrazine-2-carbaldehyde in ethanol (B145695) under reflux yields the corresponding Schiff base ligand. jetir.orgajrconline.org Alternatively, if an amino derivative of this compound is available, it can be condensed with various aldehydes to produce a range of Schiff bases. bohrium.com These reactions are often straightforward, involving refluxing the reactants in a suitable solvent like ethanol, and provide a direct way to link the pyrazine-phenol moiety to other chemical fragments. nanobioletters.comresearchgate.net

Amine Component Carbonyl Component Reaction Conditions Product Type Reference
Benzene-1,2-diaminePyrazine-2-carbaldehydeAbsolute ethanol, refluxBis-Schiff base ligand jetir.org
2-Aminophenol3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeEthanol, refluxPyrazole-phenol Schiff base jetir.org
2-Aminophenol1-(3,5-dichloro-2-hydroxyphenyl)ethanoneEthanolDichloro-phenol Schiff base nanobioletters.com
Pyrazine-2-carbohydrazideAromatic aldehydesCondensationSchiff's bases for subsequent cyclization thieme-connect.com

Advanced Spectroscopic and Computational Characterization in Academic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) Analysis

No specific ¹H NMR spectral data for 4-(Pyrazin-2-yl)phenol could be located in the reviewed academic sources. For a definitive analysis, the spectrum would need to be acquired from a pure sample. Hypothetically, a ¹H NMR spectrum would show distinct signals for the protons on the pyrazine (B50134) ring and the phenol (B47542) ring. The pyrazine ring protons are expected to appear in the downfield aromatic region, typically between 8.0 and 9.0 ppm, with characteristic coupling patterns. The protons on the phenolic ring would also appear in the aromatic region, likely between 7.0 and 8.0 ppm, showing a typical AA'BB' splitting pattern for a 1,4-disubstituted benzene (B151609) ring. A broad singlet corresponding to the phenolic hydroxyl (-OH) proton would also be expected, with its chemical shift being highly dependent on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Analysis

Similarly, no experimentally determined ¹³C NMR data for this compound is available in the surveyed literature. A theoretical ¹³C NMR spectrum would display ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming no accidental overlap. The carbon atoms of the electron-deficient pyrazine ring would resonate at lower field compared to those of the phenol ring. The carbon atom attached to the hydroxyl group (C-OH) would appear in the range of 150-160 ppm, while the other aromatic carbons would be found between 115 and 150 ppm.

Other Advanced NMR Techniques (e.g., ¹¹B, ¹⁹F NMR for complexes)

There are no academic studies available that report the use of other advanced NMR techniques, such as ¹¹B or ¹⁹F NMR, for the characterization of this compound or its complexes. Such techniques are only applicable when the corresponding nuclei (Boron-11 or Fluorine-19) are present in the molecule or a complex thereof.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI/MS)

Specific ESI-MS data for this compound are not reported in the available scientific literature. This technique would be suitable for analyzing the compound, likely showing a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to its molecular weight plus a proton.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

No GC-MS analysis data for this compound was found in the searched academic papers. GC-MS could be used to analyze this compound, potentially after derivatization of the phenolic hydroxyl group to increase its volatility. The resulting mass spectrum would show a molecular ion peak and a characteristic fragmentation pattern that could be used for its identification. The fragmentation would likely involve the loss of small neutral molecules such as CO, HCN, and cleavage of the bond between the two aromatic rings.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding structure of a molecule. tandfonline.comutdallas.edu

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its covalent bonds. utdallas.eduspectroscopyonline.com For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its distinct functional groups. The presence of the phenolic hydroxyl group would be confirmed by a broad O-H stretching band, typically found in the 3400-3200 cm⁻¹ region, which is often broadened due to hydrogen bonding. mdpi.com The C-O stretching vibration of the phenol is expected to appear in the 1260-1000 cm⁻¹ range. researchgate.net

Vibrations associated with the aromatic rings include C-H stretching just above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.net Computational studies using DFT can predict these vibrational frequencies, which, when scaled, show good agreement with experimental data and aid in the precise assignment of each band. researchgate.netresearchgate.net

Table 2: Predicted FT-IR Vibrational Assignments for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Citation
Phenol O-H Stretch 3400–3200 (broad) mdpi.com
Aromatic Rings C-H Stretch 3100–3000 utdallas.edu
Pyrazine/Phenol Rings C=C and C=N Stretch 1600–1400 researchgate.net
Phenol C-O Stretch 1260–1180 researchgate.net
Aromatic Rings C-H Out-of-Plane Bend 900–675 researchgate.net

FT-Raman spectroscopy is a complementary technique to FT-IR. tandfonline.com It detects light scattering from molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be effective in characterizing the vibrations of the aromatic carbon backbone in both the pyrazine and phenol rings. uliege.be While the O-H stretch is typically weak in Raman spectra, the ring breathing modes of the substituted benzene and pyrazine rings would produce characteristic and often strong signals. researchgate.netresearchgate.net The symmetry of the molecule influences which bands are more intense in Raman versus IR spectra, providing a more complete picture of the vibrational modes. researchgate.net Studies on similar heterocyclic and phenolic compounds use FT-Raman to elucidate structural details and differentiate between isomers. uliege.be

Table 3: Predicted FT-Raman Vibrational Assignments for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Citation
Aromatic Rings C-H Stretch 3100–3000 researchgate.net
Pyrazine/Phenol Rings C=C and C=N Stretch 1600–1400 uliege.be
Phenol Ring Ring Breathing Mode ~1000 researchgate.net
Pyrazine Ring Ring Breathing Mode Varies, typically ~1015 researchgate.net

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in modern chemical research for predicting molecular properties and complementing experimental findings. acs.orgdntb.gov.ua

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. acs.org For compounds like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine the optimized molecular geometry in its ground state. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles. nih.gov

Furthermore, DFT is used to compute vibrational frequencies, which are then compared with experimental FT-IR and FT-Raman spectra to validate the assignments of vibrational modes. researchgate.netresearchgate.net DFT also enables the calculation of various electronic properties, including molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. nih.gov This is crucial for understanding intermolecular interactions and chemical reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to describe electronic transitions and reactivity. imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). mdpi.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For aromatic heterocyclic compounds, these values are calculated using DFT. mdpi.comresearchgate.net In studies of related pyrazine derivatives, HOMO-LUMO energy gaps are typically in the range of 4 to 5 eV. mdpi.com The specific energies of the HOMO and LUMO can be influenced by substituents on the aromatic rings. mdpi.comresearchgate.net For this compound, the HOMO is expected to have significant electron density on the electron-rich phenol ring, while the LUMO is likely distributed over the electron-deficient pyrazine ring. researchgate.net

Table 4: Representative FMO Properties for Pyrazine-Phenol Type Compounds from DFT Calculations

Parameter Description Typical Calculated Value (eV) Citation
E_HOMO Energy of the Highest Occupied Molecular Orbital -5.5 to -6.7 mdpi.comnih.gov
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital -0.5 to -2.0 mdpi.comnih.gov
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO 4.2 to 5.0 mdpi.comnih.gov
Ionization Energy (I) Energy required to remove an electron (-E_HOMO) 5.5 to 6.7 mdpi.comnih.gov
Electron Affinity (A) Energy released when an electron is added (-E_LUMO) 0.5 to 2.0 mdpi.comnih.gov

Based on a comprehensive search of available scientific literature, specific experimental or computational studies detailing the Molecular Electrostatic Potential (MEP) mapping and Natural Bonding Orbital (NBO) analysis for the compound “this compound” could not be located.

Therefore, it is not possible to generate a scientifically accurate article for the requested subsections (3.4.3 and 3.4.4) without the foundational data from dedicated research on this specific molecule. The generation of hypothetical data or the extrapolation from loosely related compounds would not adhere to the required standards of scientific accuracy and specificity for the subject compound.

Further research, including the synthesis and subsequent computational analysis of this compound, would be required to produce the specific data needed to populate the requested article sections.

Biological and Pharmacological Investigations of 4 Pyrazin 2 Yl Phenol and Analogues

Anticancer and Antitumor Research

Kinase Inhibition

The pyrazine (B50134) nucleus is a well-established pharmacophore in the design of protein kinase inhibitors. nih.gov Several pyrazine-based compounds have progressed into clinical trials, highlighting the therapeutic potential of this structural motif. nih.gov Derivatives of 4-(Pyrazin-2-yl)phenol have been investigated for their ability to modulate the activity of various kinases, which are pivotal regulators of cellular signaling pathways. nih.govnih.gov

One notable example is Darovasertib (LXS-196), a pyrazine-2-carboxamide derivative, which has demonstrated potent inhibitory activity against Protein Kinase C (PKC) isoforms. nih.gov Specifically, it exhibits IC50 values of 1.9 nM, 0.4 nM, and 3.1 nM against PKCα, PKCθ, and Glycogen Synthase Kinase-3β (GSK3β), respectively. nih.gov The crystal structure of Darovasertib in complex with PKCα has revealed key interactions, including two hydrogen bonds between the pyrazine ring and Val420, and between the primary amine and Glu418. nih.gov

Furthermore, research into 2,6-disubstituted pyrazines has identified potent and cell-active inhibitors of Casein Kinase 2, alpha (CSNK2A). biorxiv.org In this series, a 4'-carboxyphenyl group at the 2-position of the pyrazine was found to be optimal for CSNK2A activity. biorxiv.org Modifications at the 6-position were explored to enhance selectivity over other kinases like PIM3. biorxiv.org For instance, the 6-isopropoxyindole analogue 6c emerged as a nanomolar inhibitor of CSNK2A with 30-fold selectivity over PIM3 in cellular assays. biorxiv.org

The following table summarizes the kinase inhibitory activities of selected pyrazine derivatives.

Compound/DerivativeTarget KinaseIC50Reference
Darovasertib (LXS-196)PKCα1.9 nM nih.gov
PKCθ0.4 nM nih.gov
GSK3β3.1 nM nih.gov
Prexasertib (ly2606368)CHK11 nM nih.gov
CHK28 nM nih.gov
Radotinib (IYL5511)BCR-ABL-134 nM nih.gov
Acalabrutinib (ACP-196)BTK3 nM nih.gov
Compound 28 (Pyrido[3,4a]pyrazine)RET25 nM nih.gov
Analogue 6c (2,6-disubstituted pyrazine)CSNK2ANanomolar range biorxiv.org

Anti-inflammatory and Related Modulatory Activities

Chronic inflammation is a key pathological feature of numerous diseases. The modulation of inflammatory pathways therefore represents a significant therapeutic strategy. Certain analogues of this compound have demonstrated notable anti-inflammatory properties.

A prominent example is Pyrazinib (P3), chemically identified as (E)-2-(2-(Pyrazin-2-yl)vinyl)phenol. nih.gov In a study involving an isogenic model of oesophageal adenocarcinoma radioresistance, Pyrazinib (P3) was shown to significantly decrease the secretion of several pro-inflammatory and angiogenic factors. nih.gov Specifically, it reduced the secretion of interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-4 (IL-4) in radioresistant cells. nih.gov This modulation of cytokine release suggests a potential role for such compounds in mitigating inflammatory responses within the tumor microenvironment. nih.gov

The anti-inflammatory effects of pyrazine-containing compounds are not limited to cancer models. The pyrazine structural motif is found in various natural products that exhibit a range of biological activities, including anti-inflammatory effects. mdpi.com These compounds often exert their effects by modulating key signaling pathways involved in the inflammatory cascade. mdpi.com

Neuropharmacological Research

The development of novel therapeutic agents for neurodegenerative disorders is a critical area of medical research. Analogues of this compound have shown promise in the context of neuropharmacology, particularly in the search for treatments for Alzheimer's disease.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition for Alzheimer's Disease

Glycogen Synthase Kinase-3β (GSK-3β) has emerged as a key therapeutic target in Alzheimer's disease due to its role in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles, which are pathological hallmarks of the disease. researchgate.netnih.gov A series of pyrazine derivatives has been developed as highly potent and selective inhibitors of GSK-3β. researchgate.net These compounds have demonstrated cellular efficacy and the ability to penetrate the blood-brain barrier, making them suitable candidates for in vivo studies. researchgate.net

The design of these inhibitors has been guided by co-crystallization studies of key analogues with the GSK-3β enzyme, allowing for optimization of the pyrazine scaffold to achieve high potency and selectivity. researchgate.net

Targeting Tauopathy and Neuroinflammation

The overactivation of GSK-3β not only contributes to tau hyperphosphorylation but is also implicated in neuroinflammation and neuronal cell death. nih.gov Therefore, inhibitors of GSK-3β have the potential to address multiple facets of Alzheimer's disease pathology.

In studies utilizing SH-SY5Y cells, a model for neuronal cells, the inhibition of GSK-3β by certain compounds has been shown to reduce Aβ-induced tau hyperphosphorylation at specific sites, such as Ser396. nih.gov This provides a direct measure of the cellular activity of these inhibitors and their potential to mitigate the downstream pathological consequences of GSK-3β activation. nih.gov The development of GSK-3β inhibitors with a pyrazine core represents a promising strategy for a multi-pronged therapeutic approach to Alzheimer's disease, targeting both tauopathy and the associated neuroinflammatory processes. researchgate.netnih.gov

Receptor Agonism/Antagonism Studies (e.g., TGR5 Agonists)

The Takeda G-protein-coupled receptor 5 (TGR5) is a bile acid receptor that has gained attention as a therapeutic target for metabolic diseases such as type 2 diabetes and obesity. nih.gov Activation of TGR5 can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which in turn improves glucose homeostasis. nih.gov

A series of novel 3-phenoxypyrazine-2-carboxamide derivatives has been designed and synthesized as potent TGR5 agonists. Many of these pyrazine derivatives exhibited excellent human TGR5 agonist activity, with EC50 values in the nanomolar range. nih.gov

The following table highlights the TGR5 agonist activity of selected 3-phenoxypyrazine-2-carboxamide derivatives.

CompoundhTGR5 Agonist Activity (EC50, nM)
18g 1.4
18k 1.4
INT-777 (Reference) >1000

The most potent compounds, 18g and 18k , which bear 2-Cl and 2,5-di-Cl substituents, respectively, displayed remarkable agonistic activities against TGR5, superior to the reference drug INT-777. nih.gov These findings underscore the potential of the pyrazine scaffold in the development of novel TGR5 agonists for the treatment of metabolic disorders. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The systematic investigation of structure-activity relationships (SAR) is fundamental to the optimization of lead compounds in drug discovery. For pyrazine-based compounds, SAR studies have provided valuable insights into the structural requirements for potent and selective biological activity.

In the context of kinase inhibition, SAR studies on aminopyrazine inhibitors of the mitotic kinase Nek2 revealed that substitutions on the piperidine (B6355638) ring could lead to compounds with improved activity and selectivity. acs.org For imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, X-ray crystallography has elucidated the binding mode and guided the synthesis of potent analogues. researchgate.net The pyrazine nitrogen atom frequently acts as a hydrogen bond acceptor, interacting with amino acid residues in the hinge region of the kinase protein. pharmablock.com

For GSK-3β inhibitors, 3D-QSAR studies on pyrazine derivatives have indicated that the steric field contributes significantly to their inhibitory activity. nih.gov This suggests that the size and shape of substituents on the pyrazine ring are critical for potent inhibition.

In the development of TGR5 agonists, SAR studies on 3-phenoxypyrazine-2-carboxamide derivatives have shown that the substitution pattern on the terminal phenyl ring is crucial for optimal agonistic activity. nih.gov For instance, the introduction of chloro substituents at the 2- and 2,5-positions of the phenoxy ring led to a significant enhancement of potency. nih.gov

Molecular Docking and In Silico Modeling for Target Interaction

Molecular docking and in silico modeling are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as this compound, to a specific protein target at the molecular level. These methods are instrumental in drug discovery for identifying potential biological targets and elucidating the mechanism of action of a compound. While specific docking studies for this compound are not extensively documented in publicly available literature, the interactions of analogous pyrazine-containing molecules have been investigated against various therapeutic targets. These studies provide valuable insights into the potential binding modes and key interactions that this compound might exhibit.

Computational approaches typically involve the use of docking software to place the ligand into the binding site of a protein with a known three-dimensional structure. The software then calculates a docking score, which is an estimation of the binding affinity. Lower (more negative) docking scores generally indicate a more favorable binding interaction. The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.

Docking Studies of Pyrazine Analogues

To understand the potential target interactions of this compound, it is informative to review the molecular docking studies of its structural analogues against various protein targets.

In silico studies on a series of 3-(pyrazin-2-yl)-1H-indazole derivatives have identified them as potential inhibitors of PIM-1 kinase, a protein implicated in cancer. japsonline.combibliomed.orgjapsonline.com Molecular docking simulations revealed that these compounds bind within the catalytic pocket of PIM-1K. The interactions were characterized by the formation of hydrogen bonds with key residues such as Glu121, Glu171, Lys67, Asp128, Asp131, and Asp186. bibliomed.org For instance, the most active compound in one study, which features a pyrazine ring linked to an indazole core, exhibited a high docking score, indicating strong binding affinity. The indazole NH group was observed to form a hydrogen bond with Glu121 in the hinge region of the kinase. japsonline.com

Table 1: Molecular Docking Results of Pyrazine Analogues against PIM-1 Kinase
Compound TypeProtein TargetKey Interacting ResiduesDocking Score (Example)Reference
3-(Pyrazin-2-yl)-1H-indazole derivativesPIM-1 Kinase (PIM-1K)Glu121, Glu171, Lys67, Asp128, Asp131, Asp186-11.084 (XP Gscore for compound 25) bibliomed.orgjapsonline.com

Molecular docking studies have also been employed to investigate the antibacterial potential of pyrazine-thiadiazole hybrids. These studies targeted the dihydrofolate reductase (DHFR) enzyme from Staphylococcus aureus. The results indicated that these hybrid molecules could be potent inhibitors of the enzyme, with some compounds showing stronger binding affinities than the standard drug, methotrexate. The docking analysis revealed significant interactions with key amino acid residues within the active site of the 1DLS receptor. nih.gov

Table 2: Molecular Docking Results of Pyrazine-Thiadiazole Hybrids against Dihydrofolate Reductase (DHFR)
Compound TypeProtein TargetKey Interacting ResiduesDocking Score (Example)Reference
Pyrazine-thiadiazole hybridsDihydrofolate Reductase (DHFR) from S. aureus (PDB: 1DLS)Not specified-16.1657 kcal/mol (for compound 9b) nih.gov
Pyrazine-thiadiazole hybridsDihydrofolate Reductase (DHFR) from S. aureus (PDB: 1DLS)Not specified-15.0667 kcal/mol (for compound 5c) nih.gov

In the search for new antitubercular agents, a series of pyrazine-1,3,4-oxadiazole derivatives were synthesized and evaluated. Molecular docking studies were conducted against the DprE1 enzyme, a crucial target in Mycobacterium tuberculosis. One of the synthesized compounds demonstrated a strong binding affinity for the DprE1 enzyme, with a docking score of -9.0 kcal/mol, which was superior to the standard anti-TB drugs isoniazid (B1672263) (-5.3 kcal/mol) and rifampicin (B610482) (-7.9 kcal/mol). nih.gov

Table 3: Molecular Docking Results of Pyrazine-1,3,4-Oxadiazole Analogues against DprE1 Enzyme
Compound TypeProtein TargetKey Interacting ResiduesDocking Score (Example)Reference
Pyrazine-1,3,4-oxadiazole derivativesDprE1 Enzyme from M. tuberculosisNot specified-9.0 kcal/mol (for compound 2f) nih.gov

The pyrazine moiety, with its heteroaromatic nature, combines the properties of polar heteroatoms and nonpolar aromatic rings, allowing for a diverse range of interactions with protein targets. acs.orgnih.gov The most common interaction observed for pyrazine-based ligands is a hydrogen bond to the pyrazine nitrogen atom, which acts as a hydrogen bond acceptor. acs.orgnih.gov

Based on these studies of analogous compounds, it can be hypothesized that this compound would also be capable of forming key interactions with various biological targets. The phenol (B47542) group can act as both a hydrogen bond donor and acceptor, while the pyrazine ring can participate in hydrogen bonding and π-π stacking interactions. These computational insights provide a foundation for the rational design and synthesis of novel this compound derivatives with enhanced biological activities.

Applications in Materials Science and Optoelectronics

Nonlinear Optical (NLO) Properties and Applications

Nonlinear optical (NLO) materials are crucial for a variety of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The molecular structure of a compound plays a pivotal role in determining its NLO response. Organic molecules with π-conjugated systems, often featuring electron-donating and electron-accepting groups, are of particular interest for their potential to exhibit large NLO effects.

Pyrazine (B50134) derivatives, in general, have been investigated for their second-order NLO properties. rsc.org Research on X-shaped pyrazine derivatives has demonstrated that the relative positioning of donor and acceptor substituents on the pyrazine ring significantly influences the anisotropy of the NLO response. rsc.org While some isomers exhibit a dipolar response, others show a predominantly octupolar behavior, a finding supported by both experimental Hyper-Rayleigh Scattering (HRS) measurements and Density Functional Theory (DFT) calculations. rsc.org

Furthermore, studies on various heterocyclic compounds, including those with imidazole (B134444) and pyrazole (B372694) cores, have highlighted the potential of these structures in NLO applications. For instance, the compound 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol has been synthesized and its NLO properties investigated, showing promise as a potential NLO material. semanticscholar.org Similarly, certain pyrazole derivatives have been identified as good candidates for NLO applications due to their high hyperpolarizability. nih.gov The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and subsequent DFT calculations have also revealed their potential for NLO applications, with the p-electronic delocalization across the pyrazine, benzene (B151609), and thiophene (B33073) rings being a key factor. mdpi.com

Table 1: Investigated Nonlinear Optical Properties of Related Heterocyclic Compounds

Compound Class Investigated Properties Key Findings
X-shaped pyrazine derivatives Second-order NLO properties, anisotropy of NLO response Isomer structure dictates dipolar vs. octupolar response. rsc.org
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Nonlinear absorption, nonlinear refractive index, third-order susceptibility Exhibits self-defocusing nonlinearity; a potential NLO material. semanticscholar.org
Pyrazole derivatives Hyperpolarizability Show promising NLO properties. nih.gov
5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides HOMO-LUMO energy gap, hyperpolarizability p-Electronic delocalization contributes to NLO behavior. mdpi.com
Push-pull arylvinyldiazines Second-order nonlinear properties Exhibit large and positive molecular hyperpolarizability (μβ). acs.org

Integration into π-Conjugated Systems for Optoelectronic Devices

The integration of specific molecular moieties into larger π-conjugated systems is a fundamental strategy in the design of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.gov The electronic properties of the resulting material are heavily influenced by the constituent parts of the π-conjugated system. rsc.org

Pyrazine-based push-pull chromophores have been synthesized and their photophysical properties studied. researchgate.net These systems, where an electron-donating group is connected to an electron-accepting pyrazine core through a π-conjugated bridge, can exhibit intramolecular charge transfer (ICT) upon excitation. researchgate.net This property is highly desirable for applications in polarity sensors and can be tuned by modifying the donor group and the π-conjugated linker. researchgate.net

The development of novel π-conjugated materials is an active area of research, with a focus on creating materials with high performance and stability. nih.gov The introduction of elements from group 13, such as boron, into conjugated systems has been shown to enhance material properties and introduce new functionalities. rsc.org While the focus has been on boron, heavier group 13 elements are also being explored for their potential to modulate the chemical, physical, and material properties of π-conjugated compounds. rsc.org The versatility of pyrazine derivatives in synthesis allows for their incorporation into a wide array of π-conjugated architectures, paving the way for new materials for optoelectronic applications. researchgate.net

Potential as Ligands in Coordination Chemistry

The nitrogen atoms in the pyrazine ring of 4-(Pyrazin-2-yl)phenol, along with the phenolic oxygen atom, provide potential coordination sites for metal ions. This makes the molecule and its derivatives attractive candidates for use as ligands in coordination chemistry. The resulting metal complexes can exhibit a range of interesting properties and applications, from catalysis to materials science.

Schiff bases derived from salicylaldehyde (B1680747) and various amines are well-known chelating ligands. nih.gov The reduction of these Schiff bases yields secondary amines that also function as effective ligands. nih.gov For instance, the compound 2-{[(Pyrazin-2-yl)amino]methyl}phenol, a related structure, demonstrates the coordinating ability of the pyrazine and phenol (B47542) moieties, forming hydrogen-bonded helical chains in the solid state. nih.gov

The synthesis and characterization of coordination compounds involving Schiff-base ligands are an active area of research. researchgate.net For example, Zn(II) and Cd(II) coordination compounds with 4-((pyridin-4-ylmethylene)amino)phenol have been synthesized and their crystal structures determined. researchgate.net These studies provide insights into the role of non-covalent interactions, such as π-π stacking and hydrogen bonding, in the formation of supramolecular architectures. researchgate.net The amino group in derivatives like 4-[5-Amino-6-(phenylmethyl)-2-pyrazinyl]phenol also contributes to its potential as a ligand in coordination chemistry. cymitquimica.com The ability of this compound and its derivatives to form stable complexes with various metal ions opens up possibilities for creating new materials with tailored magnetic, optical, or catalytic properties.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways for Enhanced Yield and Sustainability

While established methods for the synthesis of pyrazine (B50134) derivatives exist, future research will likely focus on the development of more efficient, sustainable, and high-yielding synthetic routes to 4-(Pyrazin-2-yl)phenol. tandfonline.com Current strategies often involve multi-step processes that may utilize harsh reagents and generate significant waste. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, and these could be pivotal in optimizing the production of this compound. researchgate.netnih.govresearchgate.netnih.gov

Future synthetic approaches could explore:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for various heterocyclic compounds. nih.govnih.gov

One-pot multicomponent reactions: These reactions offer an efficient way to construct complex molecules from simple starting materials in a single step, reducing waste and improving atom economy. nih.gov

Use of eco-friendly catalysts and solvents: Research into biodegradable and reusable catalysts, as well as the use of greener solvents like water or ethanol (B145695), can significantly reduce the environmental impact of the synthesis. sciforum.netjetir.org

Table 1: Comparison of Synthetic Methodologies for Pyrazine Derivatives

MethodologyAdvantagesDisadvantagesPotential for this compound
Conventional Heating Well-established, predictable outcomes.Long reaction times, high energy consumption, potential for side product formation.Baseline for comparison with newer, more sustainable methods.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields. nih.govnih.govRequires specialized equipment, potential for localized overheating.High potential for rapid and efficient synthesis.
Ultrasonication Enhanced reaction rates, improved mass transfer.Equipment costs, potential for radical formation.Could be explored for improved yield and purity.
Green Catalysis Use of non-toxic, renewable catalysts, milder reaction conditions. sciforum.netjetir.orgCatalyst development can be challenging, may have lower activity than traditional catalysts.A key area for developing sustainable synthetic routes.

Exploration of Derivatization for Targeted Biological Activity and Selectivity

The this compound scaffold presents multiple opportunities for derivatization to modulate its biological activity and enhance selectivity for specific targets. The pyrazine ring and the phenol (B47542) group are both amenable to a variety of chemical modifications. Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. researchgate.netnih.govnih.govmdpi.comresearchgate.nettandfonline.comresearchgate.net

Future derivatization strategies could include:

Modification of the phenol group: The hydroxyl group can be converted to ethers, esters, or other functional groups to alter the molecule's polarity, solubility, and ability to form hydrogen bonds. This can influence its pharmacokinetic properties and binding affinity to biological targets.

Substitution on the pyrazine ring: The carbon atoms of the pyrazine ring can be functionalized with various substituents to explore structure-activity relationships (SAR). nih.govmdpi.comnih.govresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and its interactions with biological macromolecules.

Hybridization with other bioactive moieties: Coupling this compound with other known pharmacophores is a promising strategy for developing new hybrid drugs with potentially synergistic or dual-acting properties. mdpi.comresearchgate.netnih.gov

Table 2: Potential Biological Activities of this compound Derivatives

Derivative ClassPotential Biological ActivityRationale
Ethers and Esters of the Phenol Group Anticancer, Anti-inflammatoryAltered lipophilicity can improve cell membrane permeability and target engagement.
Substituted Pyrazines Antibacterial, AntiviralModifications can enhance binding to specific microbial enzymes or proteins. nih.govmdpi.com
Hybrid Molecules Dual-acting agents (e.g., anticancer and anti-inflammatory)Combining pharmacophores can lead to synergistic effects and overcome drug resistance. mdpi.com

Advanced Mechanistic Studies of Biological Actions

To fully realize the therapeutic potential of this compound and its derivatives, a deep understanding of their mechanism of action at the molecular level is crucial. researchgate.net Future research should employ a range of advanced techniques to identify their biological targets and elucidate the signaling pathways they modulate.

Key areas for mechanistic investigation include:

Target identification: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the specific proteins or enzymes that interact with this compound derivatives. acs.org

Pathway analysis: Employing cell-based assays and systems biology approaches to understand how these compounds affect cellular signaling pathways involved in disease processes.

Structural biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compounds bound to their biological targets, providing insights into the molecular basis of their activity.

Investigation of Structure-Property Relationships for Material Science Applications

Beyond its biological potential, the unique electronic and photophysical properties of the pyrazine ring suggest that this compound could have applications in materials science. tandfonline.comlifechemicals.com The pyrazine moiety can participate in π-stacking interactions and act as a ligand for metal ions, making it a valuable building block for functional materials. mdpi.com

Future research in this area could focus on:

Luminescent materials: Investigating the fluorescence and phosphorescence properties of this compound and its derivatives for potential use in organic light-emitting diodes (OLEDs) and chemical sensors. sciforum.net

Coordination polymers and metal-organic frameworks (MOFs): Using this compound as a ligand to construct novel MOFs with interesting catalytic, gas storage, or conductive properties. sciforum.net

Organic semiconductors: Exploring the charge transport properties of thin films of this compound derivatives for applications in organic electronics.

Table 3: Potential Material Science Applications of this compound

Application AreaRelevant PropertiesResearch Direction
Organic Electronics π-conjugated system, potential for charge transport.Synthesis of derivatives with extended conjugation and investigation of their semiconductor properties.
Luminescent Materials Fluorescence, phosphorescence.Study of photophysical properties and incorporation into light-emitting devices. mdpi.com
Sensors Ability to interact with metal ions or other analytes.Development of chemosensors based on changes in fluorescence or color upon binding to a target molecule.

Integration with Emerging Technologies in Drug Discovery and Materials Science

The advancement of this compound and its analogs will be significantly accelerated by their integration with emerging technologies in both drug discovery and materials science.

In the realm of drug discovery , these technologies include:

High-throughput screening (HTS): Large libraries of this compound derivatives can be rapidly screened against a wide range of biological targets to identify lead compounds for further development. nih.govenamine.netnih.gov

Computational chemistry and artificial intelligence (AI): In silico methods can be used to predict the biological activity and pharmacokinetic properties of virtual compounds, guiding the design of new derivatives with improved profiles. nih.gov

Chemical biology tools: The development of probes based on the this compound scaffold can aid in the identification of novel biological targets and the elucidation of disease mechanisms.

In materials science , emerging technologies that can be leveraged include:

Combinatorial materials science: High-throughput synthesis and characterization techniques can be used to rapidly screen a wide range of materials based on the this compound core to identify those with optimal properties for a given application.

Advanced characterization techniques: The use of sophisticated techniques for probing the electronic and optical properties of materials at the nanoscale will be crucial for understanding and optimizing the performance of this compound-based materials.

Q & A

Q. What are the key spectroscopic characteristics for identifying 4-(Pyrazin-2-yl)phenol in synthetic mixtures?

  • Answer : Spectroscopic identification relies on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The phenol group (-OH) typically shows a broad IR absorption near 3200–3600 cm⁻¹, while the pyrazine ring exhibits characteristic C-N stretching vibrations at ~1500–1600 cm⁻¹. In ¹H NMR, aromatic protons of the pyrazine and phenol rings resonate between δ 7.0–9.0 ppm, with splitting patterns reflecting substitution positions. For example, the pyrazine protons (C10H8N2O) may appear as a doublet or triplet depending on coupling. Mass spectrometry (MS) with a molecular ion peak at m/z 172.18 (C10H8N2O) confirms the molecular weight .

Q. How is this compound synthesized, and what are common purification techniques?

  • Answer : Synthesis often involves coupling reactions between pyrazine derivatives and phenol precursors. A Mannich reaction (e.g., using formaldehyde and amines) or Suzuki-Miyaura cross-coupling (with a boronic acid derivative) can introduce the pyrazinyl group to the phenol ring . Purification is typically achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water. Thin-layer chromatography (TLC) monitors reaction progress, with Rf values dependent on solvent polarity .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Answer : The compound is moderately soluble in polar organic solvents (e.g., DMSO, ethanol) but poorly soluble in water. Stability tests indicate degradation under prolonged UV exposure or acidic conditions. Storage recommendations include amber vials at 4°C under inert atmosphere. Thermal stability (melting point >200°C) can be confirmed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What crystallographic data are available for this compound, and how do they inform molecular modeling?

  • Answer : Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P21/c) with unit cell parameters:
ParameterValue
a9.7021 Å
b13.0937 Å
c7.8806 Å
β95.746°
V996.1 ų
Hydrogen-bonding networks (e.g., O-H⋯N interactions) stabilize the lattice. These data validate density functional theory (DFT) models, particularly for optimizing van der Waals interactions and charge distribution in computational studies .

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

  • Answer : Discrepancies often arise from approximations in DFT functionals (e.g., B3LYP) or solvent effects unaccounted in simulations. To address this:
  • Compare experimental NMR/IR with ab initio calculations (e.g., using the Colle-Salvetti correlation-energy formula for electron density corrections).
  • Incorporate solvent models (e.g., PCM for polar solvents) and vibrational frequency scaling factors.
  • Validate against high-resolution crystallographic data to refine bond lengths and angles .

Q. What experimental strategies are recommended to evaluate the biological activity of this compound against microbial targets?

  • Answer :
  • Assay Design : Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1%).
  • Mechanistic Studies : Conduct enzyme inhibition assays (e.g., dihydrofolate reductase for antimicrobial activity) with Michaelis-Menten kinetics to determine Kᵢ values.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl) to the phenol ring to enhance membrane permeability, guided by QSAR models .

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